molecular formula C13H12BrN B14910111 2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine

2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B14910111
M. Wt: 262.14 g/mol
InChI Key: UNLGNGGTMWAHCT-UHFFFAOYSA-N
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Description

2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family. This compound features a bromine atom and a methyl group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the amine group makes it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include substituted biphenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
  • 5-Bromo-2-methyl-2-pentene
  • Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate

Comparison: Compared to similar compounds, 2’-Bromo-5-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological interactions. The presence of the amine group further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

2-(2-bromophenyl)-4-methylaniline

InChI

InChI=1S/C13H12BrN/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14/h2-8H,15H2,1H3

InChI Key

UNLGNGGTMWAHCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=CC=C2Br

Origin of Product

United States

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